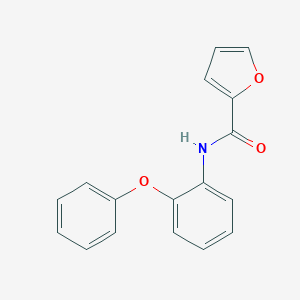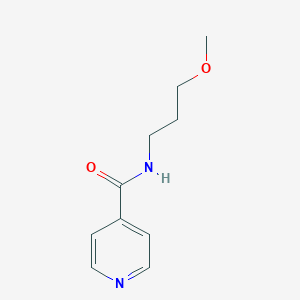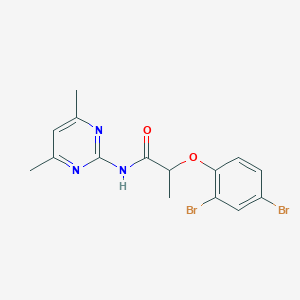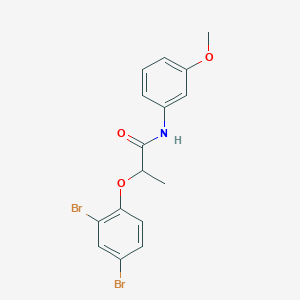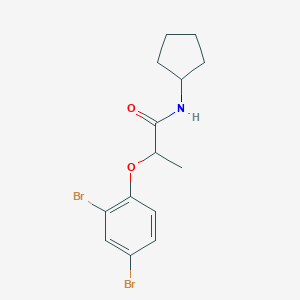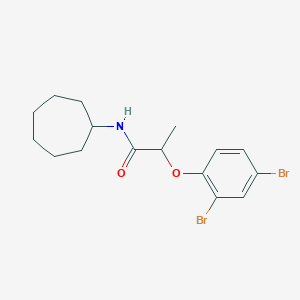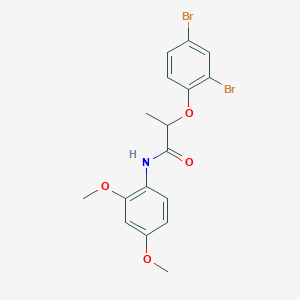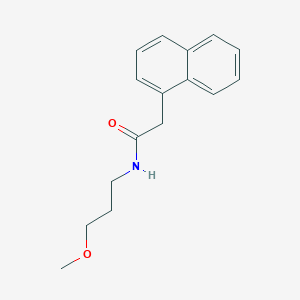
N-(3-methoxypropyl)-2-(1-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-2-(1-naphthyl)acetamide, also known as MPN, is a chemical compound that has been studied for its potential applications in scientific research. MPN is a small molecule that belongs to the class of organic compounds known as acetamides. It has been shown to have several interesting properties that make it a promising candidate for use in various research applications.
作用機序
The mechanism of action of N-(3-methoxypropyl)-2-(1-naphthyl)acetamide involves its interaction with certain receptors in the brain, specifically the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes such as calcium signaling and protein folding. N-(3-methoxypropyl)-2-(1-naphthyl)acetamide has been shown to bind to this receptor and modulate its activity, which can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-(1-naphthyl)acetamide has been shown to have several biochemical and physiological effects in various studies. It has been shown to have neuroprotective effects, which can protect neurons from damage and death. It has also been shown to have anti-inflammatory effects, which can reduce inflammation in the brain and other tissues. Additionally, N-(3-methoxypropyl)-2-(1-naphthyl)acetamide has been shown to have analgesic effects, which can reduce pain sensation.
実験室実験の利点と制限
One of the main advantages of using N-(3-methoxypropyl)-2-(1-naphthyl)acetamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a valuable tool for studying the function of this receptor and its role in various cellular processes. However, one limitation of using N-(3-methoxypropyl)-2-(1-naphthyl)acetamide is its potential toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(3-methoxypropyl)-2-(1-naphthyl)acetamide. One potential area of study is the development of new drugs based on the structure of N-(3-methoxypropyl)-2-(1-naphthyl)acetamide that can target the sigma-1 receptor for the treatment of neurological disorders. Another area of study is the investigation of the role of the sigma-1 receptor in various cellular processes and its potential as a therapeutic target for other diseases such as cancer. Additionally, further studies are needed to determine the optimal dosing and administration of N-(3-methoxypropyl)-2-(1-naphthyl)acetamide for different applications.
合成法
The synthesis of N-(3-methoxypropyl)-2-(1-naphthyl)acetamide can be achieved through a multi-step process that involves the reaction of 1-naphthylacetic acid with 3-methoxypropylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
N-(3-methoxypropyl)-2-(1-naphthyl)acetamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for certain receptors in the brain, which makes it a promising candidate for use in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C16H19NO2 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
N-(3-methoxypropyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C16H19NO2/c1-19-11-5-10-17-16(18)12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9H,5,10-12H2,1H3,(H,17,18) |
InChIキー |
OSAOFHCZPPQWON-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CC1=CC=CC2=CC=CC=C21 |
正規SMILES |
COCCCNC(=O)CC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



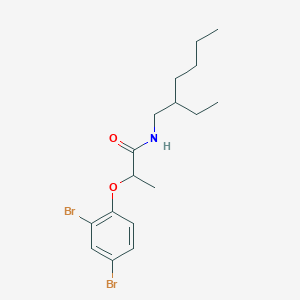

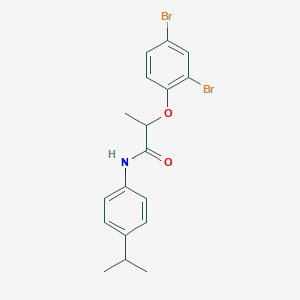

![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
